molecular formula C21H24N2O5S B14933079 1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B14933079
M. Wt: 416.5 g/mol
InChI Key: DBSYEQNUZYPWIN-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The sulfonylation of the indole can be achieved using sulfonyl chlorides in the presence of a base, such as pyridine . The final step involves the coupling of the sulfonylated indole with the appropriate carboxamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The sulfonyl and methoxy groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of an indole core with methoxy and sulfonyl functional groups. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)sulfonylethyl]indole-2-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-27-13-12-23-19-6-4-3-5-16(19)15-20(23)21(24)22-11-14-29(25,26)18-9-7-17(28-2)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,22,24)

InChI Key

DBSYEQNUZYPWIN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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